1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine 1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
Brand Name: Vulcanchem
CAS No.: 1815608-51-5
VCID: VC5831757
InChI: InChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
SMILES: CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C
Molecular Formula: C18H22N2S
Molecular Weight: 298.45

1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

CAS No.: 1815608-51-5

Cat. No.: VC5831757

Molecular Formula: C18H22N2S

Molecular Weight: 298.45

* For research use only. Not for human or veterinary use.

1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine - 1815608-51-5

Specification

CAS No. 1815608-51-5
Molecular Formula C18H22N2S
Molecular Weight 298.45
IUPAC Name 1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Standard InChI InChI=1S/C18H22N2S/c1-14-3-8-18(15(2)13-14)21-17-6-4-16(5-7-17)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Standard InChI Key ZWSWQSDJGJPXHD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Descriptors

The IUPAC name of the compound is 1-[4-(2,4-dimethylphenyl)sulfanylphenyl]piperazine, reflecting its piperazine ring bonded to a para-substituted phenylthio group . Key identifiers include:

PropertyValue
CAS Registry Number1815608-51-5
Molecular FormulaC18H22N2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{S}
Molecular Weight298.4 g/mol
SMILESCC1=CC(=C(C=C1)SC2=CC=C(C=C2)N3CCNCC3)C
InChIKeyZWSWQSDJGJPXHD-UHFFFAOYSA-N

The compound’s structure features a central piperazine ring (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) linked to a phenyl group via a sulfur atom. The 2,4-dimethylphenyl substituent introduces steric and electronic effects that influence its reactivity and binding affinity .

Stereochemical and Conformational Analysis

The molecule exhibits planar geometry at the sulfur atom, with the piperazine ring adopting a chair conformation. Computational models suggest that the 2,4-dimethyl groups restrict rotational freedom around the C–S bond, stabilizing a specific dihedral angle between the two aromatic rings . This rigidity may enhance selectivity in biological interactions.

Synthesis and Derivative Formation

Key Derivatives and Modifications

The compound serves as a precursor for pharmacologically active agents. Notably, para-vortioxetine (a structural analog of vortioxetine) shares the same core but differs in substituent positioning . Comparative data highlight the impact of substitution patterns on bioactivity:

CompoundSubstituent PositionBioactivity (IC50_{50})
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazineParaNot reported
VortioxetineOrtho1.6 nM (SERT inhibition)

Physicochemical and Spectroscopic Properties

Solubility and Stability

Experimental solubility data remain limited, but logP calculations (estimated at 3.8) suggest moderate lipophilicity, favoring membrane permeability . The compound is stable under acidic conditions but may undergo oxidation at the sulfur center in the presence of strong oxidizers.

Spectroscopic Characterization

  • 1^1H NMR: Key signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and piperazine methylenes (δ 2.8–3.1 ppm) .

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 298.4 ([M+H]+^+) .

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